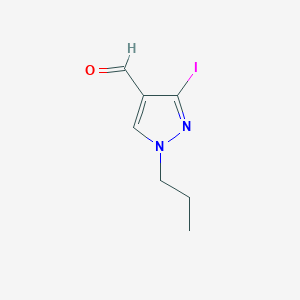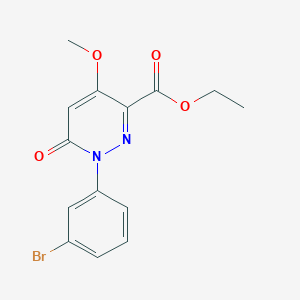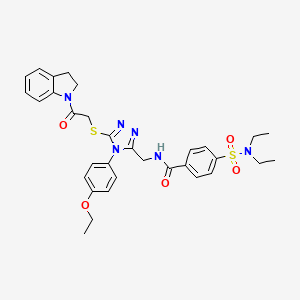
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one often involves multi-step reactions incorporating chloropyridine and piperidine derivatives. For example, synthesis pathways may start with the reaction of piperidin-4-one derivatives with chloromethylpyridine, followed by additional steps to introduce the dithiolan moiety. The process is meticulously characterized by elemental analysis, IR, and NMR spectroscopy, ensuring the formation of the desired compound (Xue et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like single-crystal X-ray diffraction, revealing crucial details about their geometric configuration. The structure often exhibits non-planarity with specific conformations for the piperidine and dithiolan rings. These structural insights are vital for understanding the compound's chemical behavior and reactivity (Xue et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with piperidine and dithiolan groups include nucleophilic substitutions and condensation reactions. These reactions often lead to the formation of new bonds and functional groups, significantly altering the compound's properties. For example, reactions of dithiazoles with alkylamines yield novel disulfides and formamidines, highlighting the compound's reactivity towards nucleophiles (Hyunil Lee & K. Kim, 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Single-crystal X-ray diffraction studies reveal detailed aspects of their crystalline arrangement, helping to correlate structural features with physical properties (Jorge González et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interaction with other molecules, are closely tied to the compound's functional groups and overall structure. Studies focusing on the reactivity of similar compounds with nucleophiles, electrophiles, and during redox processes provide insights into their chemical behavior and potential applications in synthesis and material science (D. Lorcy, M. Paillard, & A. Robert, 1993).
科学的研究の応用
Synthesis and Bioactivity
- A compound closely related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, namely 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. It showed broad inhibitory activities against fungi at a concentration of 1×10^-4 (Xue Si-jia, 2011).
Crystal Structure and Biological Activity
- Another related compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, was synthesized and its structure determined. This compound exhibited good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Rupatadine Study
- Rupatadine, a compound with structural similarities, was studied for its crystal structure. The study provided insights into the conformational aspects of such compounds, which can be crucial for understanding their biological activity (Manpreet Kaur et al., 2013).
Synthesis of Derivatives
- The synthesis of various derivatives of piperidine, a component in the compound of interest, was explored. These derivatives have significant roles in medicinal chemistry, offering potential for further research in this area (C. Rao et al., 2014).
Corrosion Inhibition Studies
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This indicates potential industrial applications of such compounds (S. Kaya et al., 2016).
特性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S2/c19-16-13-20-9-5-17(16)23-14-6-10-21(11-7-14)18(22)4-2-1-3-15-8-12-24-25-15/h5,9,13-15H,1-4,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUOSPTXRAUYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B2488780.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)


![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)
![N-(2-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2488790.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)